![molecular formula C8H13NO2 B13787900 5-[(E)-but-2-enyl]morpholin-2-one](/img/structure/B13787900.png)
5-[(E)-but-2-enyl]morpholin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(E)-but-2-enyl]morpholin-2-one is a heterocyclic compound that features both amine and ether functional groups. This compound is part of the morpholine family, which is known for its widespread availability in natural products and biologically relevant compounds. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-but-2-enyl]morpholin-2-one can be achieved through a sequence of coupling, cyclization, and reduction reactions. One common method involves the use of 1,2-amino alcohols and α-haloacid chlorides. The process typically includes:
Coupling Reaction: The amino alcohol reacts with the α-haloacid chloride to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the morpholine ring.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs a one-pot approach to minimize purification steps and reduce costs. This method involves the use of commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines. The reaction sequence includes a Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(E)-but-2-enyl]morpholin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium or iridium.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Copper (I) chloride, acetic acid, molecular oxygen.
Reduction: Palladium or iridium catalysts.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted morpholin-2-ones, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
5-[(E)-but-2-enyl]morpholin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 5-[(E)-but-2-enyl]morpholin-2-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as phosphoinositide-3-kinase, which plays a key role in cellular signaling pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog with similar amine and ether functional groups.
Piperazin-2-one: Another heterocyclic compound with similar bioactivities.
N-phenyl morpholin-2-one: A derivative with additional functional groups that enhance its biological activity.
Uniqueness
5-[(E)-but-2-enyl]morpholin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
5-[(E)-but-2-enyl]morpholin-2-one |
InChI |
InChI=1S/C8H13NO2/c1-2-3-4-7-6-11-8(10)5-9-7/h2-3,7,9H,4-6H2,1H3/b3-2+ |
InChI-Schlüssel |
WXMLLIQBAIOTJG-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/CC1COC(=O)CN1 |
Kanonische SMILES |
CC=CCC1COC(=O)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


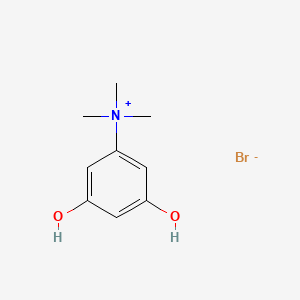

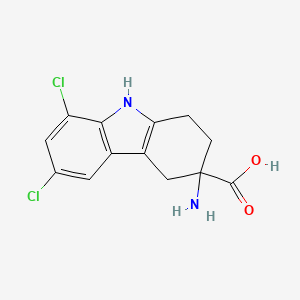
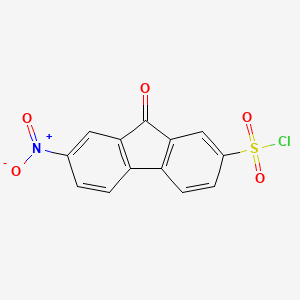

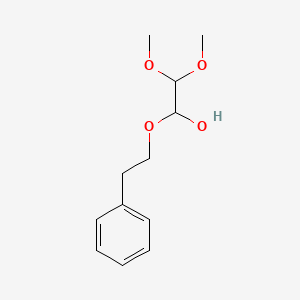
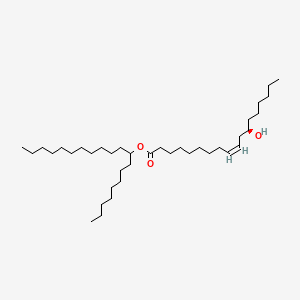
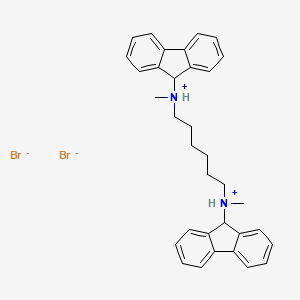
![Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate](/img/structure/B13787870.png)

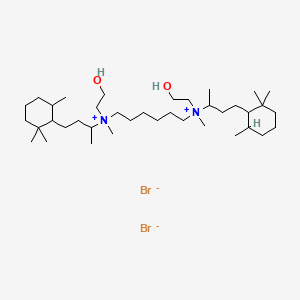

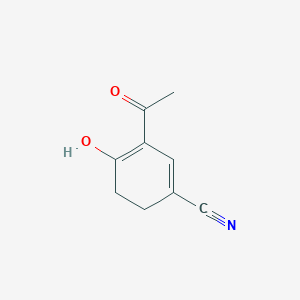
![4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13787913.png)
